![molecular formula C13H17NO2 B3111573 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid CAS No. 1837229-08-9](/img/structure/B3111573.png)
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid
Descripción general
Descripción
The compound “4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid” is a derivative of 3,4-dihydroisoquinoline . It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, the core structure of the compound, can be achieved through Bischler-Napieralski-type reactions . This process involves the use of phenylethanols and nitriles in a tandem annulation, forming a phenonium ion as a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolines include microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions . These reactions allow the production of substituted isoquinoline libraries. The generated dihydroisoquinolines and tetrahydroisoquinolines could be oxidized to their corresponding isoquinoline analogues .Aplicaciones Científicas De Investigación
Synthesis Applications
- Podands Synthesis : Compounds containing 3,4-dihydroisoquinoline fragments are synthesized for applications in podands (Shklyaev & Vshivkova, 2014).
- Antimicrobial Agents : 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from 3,4-dihydroisoquinoline, demonstrate antimicrobial properties (Hassanin & Ibrahim, 2012).
- Chemical Reactions : Studies on the reactivity of 3,4-dihydroisoquinoline with various compounds reveal its versatility in forming different chemical entities (Ziegler, Leitner, & Sterk, 1978).
Biological and Pharmacological Research
- Butyrylcholinesterase Inhibitors : Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid are explored for their potential as butyrylcholinesterase inhibitors, with implications in treating Alzheimer’s disease and other neurological disorders (Jiang et al., 2019).
- Synthesis of 1,2-Dihydroisoquinolines : Research into the synthesis of 1,2-dihydroisoquinolines from 3,4-dihydroisoquinoline explores applications in pharmaceuticals and chemical industries (Obika et al., 2007).
Material Science and Chemistry
- Bis-1,1′-(3,4-dihydroisoquinolines) Synthesis : Investigations into the synthesis of symmetrical and unsymmetrical bis-1,1′-(3,4-dihydroisoquinolines) reveal their potential in material science and organic chemistry (Glushkov, Karmanov, & Shklyaev, 2006).
- Aminoalkyl-Functionalized 4-Arylquinolines : The Friedländer reaction of 2-(3,4-dihydroisoquinolin-1-yl)anilines for the synthesis of 4-arylquinoline derivatives showcases the potential in synthesizing novel materials (Rozhkova et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWYBVWBNGDNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.